molecular formula C3H2F3N3O2 B14299366 2-Diazo-1,1,1-trifluoro-3-nitropropane CAS No. 112091-98-2

2-Diazo-1,1,1-trifluoro-3-nitropropane

Cat. No.: B14299366
CAS No.: 112091-98-2
M. Wt: 169.06 g/mol
InChI Key: YRMNKCSZZGEHTE-UHFFFAOYSA-N
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Description

2-Diazo-1,1,1-trifluoro-3-nitropropane is a fluorinated diazo compound that has garnered interest in the field of organic chemistry due to its unique reactivity and potential applications. This compound is characterized by the presence of both diazo and nitro functional groups, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazo-1,1,1-trifluoro-3-nitropropane typically involves the reaction of 1,1,1-trifluoro-3-nitropropane with diazomethane or other diazo transfer reagents. The reaction conditions often require a controlled environment to ensure the stability of the diazo group. For instance, the reaction can be carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Diazo-1,1,1-trifluoro-3-nitropropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Amines: Formed from substitution reactions with amines.

    Amino Derivatives: Resulting from the reduction of the nitro group.

    Heterocyclic Compounds: Produced through cycloaddition reactions.

Scientific Research Applications

2-Diazo-1,1,1-trifluoro-3-nitropropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazo-1,1,1-trifluoro-3-nitropropane involves the reactivity of its diazo and nitro groups. The diazo group can generate reactive intermediates, such as carbenes, which can undergo various transformations. The nitro group can participate in redox reactions, influencing the overall reactivity of the compound. These functional groups interact with molecular targets, such as nucleophiles and electrophiles, through well-defined pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazo-1,1,1-trifluoro-3-nitropropane is unique due to the combination of both diazo and nitro groups, which imparts distinct reactivity and versatility in chemical transformations. This dual functionality makes it a valuable compound in various synthetic applications .

Properties

112091-98-2

Molecular Formula

C3H2F3N3O2

Molecular Weight

169.06 g/mol

IUPAC Name

2-diazo-1,1,1-trifluoro-3-nitropropane

InChI

InChI=1S/C3H2F3N3O2/c4-3(5,6)2(8-7)1-9(10)11/h1H2

InChI Key

YRMNKCSZZGEHTE-UHFFFAOYSA-N

Canonical SMILES

C(C(=[N+]=[N-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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